5(4H)-Oxazolone, 4-(1-ethylcyclohexyl)-2-phenyl-
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Overview
Description
5(4H)-Oxazolone, 4-(1-ethylcyclohexyl)-2-phenyl- is a heterocyclic organic compound that features an oxazolone ring substituted with a phenyl group and an ethylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolone, 4-(1-ethylcyclohexyl)-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions. The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired oxazolone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5(4H)-Oxazolone, 4-(1-ethylcyclohexyl)-2-phenyl- can undergo various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or ethylcyclohexyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
5(4H)-Oxazolone, 4-(1-ethylcyclohexyl)-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 5(4H)-Oxazolone, 4-(1-ethylcyclohexyl)-2-phenyl- exerts its effects involves interactions with specific molecular targets. The oxazolone ring can interact with enzymes and receptors, modulating their activity. The phenyl and ethylcyclohexyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexanemethanol: Another cyclic compound with a similar structure but different functional groups.
Cycloalkanes: Compounds like cyclohexane that share the cyclic structure but lack the oxazolone ring.
Uniqueness
5(4H)-Oxazolone, 4-(1-ethylcyclohexyl)-2-phenyl- is unique due to its combination of an oxazolone ring with phenyl and ethylcyclohexyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H21NO2 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
4-(1-ethylcyclohexyl)-2-phenyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H21NO2/c1-2-17(11-7-4-8-12-17)14-16(19)20-15(18-14)13-9-5-3-6-10-13/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3 |
InChI Key |
ZANNKVOZIGJZAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCC1)C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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